![molecular formula C18H27N3O4S B4611209 N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B4611209.png)
N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide
Übersicht
Beschreibung
N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a morpholine ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine intermediates. The key steps include:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Formation of Morpholine Intermediate: The morpholine ring is synthesized through a series of reactions involving the functionalization of piperidine derivatives.
Coupling Reaction: The final step involves the coupling of the pyrrolidine and morpholine intermediates with a benzamide moiety under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Case Studies
- Autism Spectrum Disorders (ASD) : Research has indicated that NKCC1 inhibitors can ameliorate symptoms associated with ASD by restoring chloride homeostasis in neurons. In vivo studies have shown that compounds similar to N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can enhance synaptic function and behavioral outcomes in mouse models of ASD .
- Dystonic Disorders : The compound has also been investigated for its potential to alleviate symptoms in dystonic disorders, where abnormal muscle contractions occur. The modulation of chloride levels through NKCC1 inhibition is hypothesized to reduce muscle rigidity and improve motor function .
Targeting Tumor Microenvironment
This compound has been studied for its ability to alter the tumor microenvironment by affecting ion transport mechanisms that are crucial for cancer cell proliferation and survival.
Case Studies
- Breast Cancer : In vitro studies have demonstrated that the compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through modulation of ion homeostasis . The selective inhibition of NKCC1 leads to increased intracellular chloride levels, promoting cell death in malignant cells while sparing normal cells.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound shows promising characteristics:
- Solubility : Exhibits high solubility (>250 μM), which is critical for bioavailability.
- Metabolic Stability : Demonstrates a half-life exceeding 60 minutes in mouse liver homogenates, indicating potential for sustained action in vivo .
Comparative Analysis with Other Compounds
Compound Name | Selectivity | Solubility (μM) | Half-Life (min) | Therapeutic Area |
---|---|---|---|---|
This compound | High | >250 | >60 | Neuropharmacology, Cancer |
Bumetanide | Moderate | 100 | 30 | Diuretic |
ARN23746 | High | >250 | >60 | Neurodevelopmental Disorders |
Wirkmechanismus
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide include:
- N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-(N-nitrososulfamoyl)benzamide
- (RS)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5-sulphamoylbenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives known for their diverse biological activities. Its structure includes:
- Ethylpyrrolidine moiety : This part is thought to enhance the compound's ability to penetrate biological membranes.
- Morpholinosulfonyl group : This functional group is associated with improved solubility and bioactivity.
Research indicates that this compound functions primarily as an inhibitor of the sodium-potassium-chloride cotransporter 1 (NKCC1). This inhibition leads to alterations in intracellular chloride concentrations, which can significantly affect neuronal excitability and synaptic transmission, particularly in models of autism and other neurodevelopmental disorders .
Neurodevelopmental Disorders
In studies involving mouse models, this compound demonstrated significant efficacy in reducing symptoms associated with autism spectrum disorders. It was shown to improve behavioral outcomes by modulating chloride homeostasis in neurons, which is crucial for proper neurotransmission .
Cancer Research
This compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma), through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific signaling pathways related to cell proliferation has been highlighted as a potential therapeutic avenue .
In Vitro and In Vivo Studies
The compound has undergone extensive in vitro testing, showing promising results in terms of potency and selectivity. For example, it was found to have an EC50 value indicative of strong activity against targeted pathways involved in both neuroprotection and cancer cell viability .
Study Type | Model | Efficacy | EC50 (μM) |
---|---|---|---|
In Vitro | INS-1 cells | β-cell protective activity | 0.1 ± 0.01 |
In Vivo | Mouse models | Autism symptom reduction | Not specified |
In Vitro | HepG2 cells | Cytotoxicity | 6 |
Case Study 1: Neurodevelopmental Impact
A study reported that administration of this compound in a mouse model resulted in significant behavioral improvements compared to control groups. The treatment led to enhanced social interaction and reduced repetitive behaviors, suggesting its potential utility in treating autism spectrum disorders.
Case Study 2: Anticancer Activity
In another research initiative, the compound was tested against various cancer cell lines. Results indicated that it effectively induced apoptosis in HepG2 cells, with a notable decrease in cell viability observed at concentrations as low as 6 μM. This finding supports further exploration into its use as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-20-9-3-4-16(20)14-19-18(22)15-5-7-17(8-6-15)26(23,24)21-10-12-25-13-11-21/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMLFCNDXNWKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.